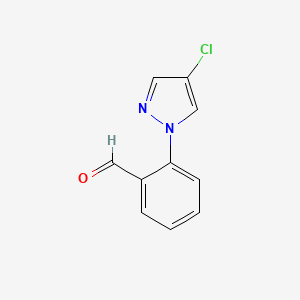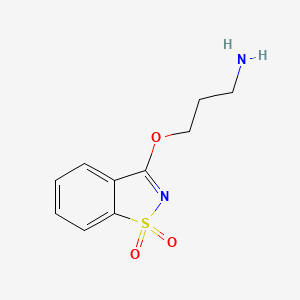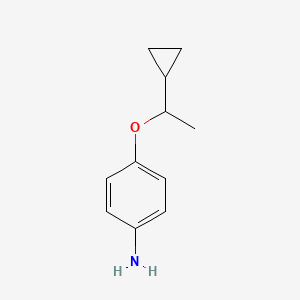
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of amines and alcohols This compound is characterized by the presence of an aminomethyl group attached to a tetrahydronaphthalenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 5,6,7,8-tetrahydronaphthalene.
Functional Group Introduction:
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as Raney nickel to reduce naphthalene derivatives.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors or enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways, influencing cellular responses and physiological processes.
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexaneacetic acid: Shares the aminomethyl group but differs in the cyclic structure.
5,6,7,8-Tetrahydro-2-naphthol: Lacks the aminomethyl group but has a similar naphthalenol core.
Uniqueness: 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the combination of the aminomethyl and hydroxyl groups on a tetrahydronaphthalene backbone, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h5-6,13H,1-4,7,12H2 |
InChI Key |
AXQHSQFIBBLDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


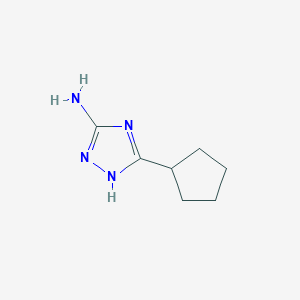

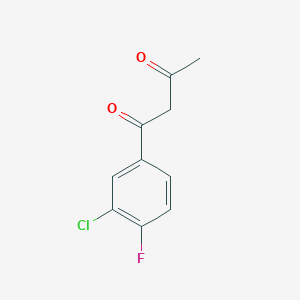
![5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13297817.png)
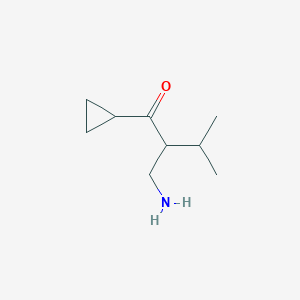
![2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol](/img/structure/B13297820.png)
![2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13297829.png)
![2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13297830.png)
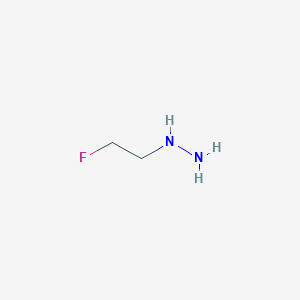
![4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13297843.png)

